molecular formula C10H10FeN2O6 B12978784 iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate CAS No. 85200-40-4

iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate

Cat. No.: B12978784
CAS No.: 85200-40-4
M. Wt: 310.04 g/mol
InChI Key: BVENHKMMOVWIGG-UHFFFAOYSA-J
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Description

Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate is a coordination complex featuring iron in the +4 oxidation state, coordinated to the deprotonated form of 5-oxopyrrolidine-2-carboxylic acid. The ligand, 5-oxopyrrolidine-2-carboxylate, is a cyclic amide-carboxylate hybrid with a puckered five-membered ring structure. The iron(4+) center in this compound is rare, as iron typically adopts +2 or +3 oxidation states in biological and synthetic systems . The complex’s geometry and stability are influenced by the ligand’s ability to chelate via its carboxylate and amide groups, forming a rigid coordination environment. Structural studies of such complexes often rely on crystallographic tools like SHELX for refinement and validation .

Properties

CAS No.

85200-40-4

Molecular Formula

C10H10FeN2O6

Molecular Weight

310.04 g/mol

IUPAC Name

iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Fe/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+4/p-4

InChI Key

BVENHKMMOVWIGG-UHFFFAOYSA-J

Canonical SMILES

C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Fe+4]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: Reduction reactions can convert the iron(4+) ion to lower oxidation states.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3+) or iron(2+) complexes, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Chemical Properties and Structure

Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate has the molecular formula C10H10FeN2O6C_{10}H_{10}FeN_2O_6 and is characterized by its iron(IV) center coordinated with a 5-oxopyrrolidine moiety. The unique structure provides opportunities for diverse applications, especially in drug development and catalysis.

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including this compound, as anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.

In vitro studies demonstrated that modifications to the 5-oxopyrrolidine scaffold can enhance anticancer efficacy. For instance, certain substitutions on the phenyl ring of these derivatives have been shown to improve their activity by reducing cell viability significantly when compared to standard treatments like cisplatin .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Compounds derived from this structure have shown promising results against multidrug-resistant strains of Staphylococcus aureus. The ability to combat resistant pathogens is particularly crucial in the development of new antibiotics .

Catalysis

The unique electronic properties of iron(IV) complexes make them suitable candidates for catalysis in organic reactions. Their ability to act as oxidizing agents can facilitate various chemical transformations, which are essential in synthetic organic chemistry.

Coordination Chemistry

This compound can serve as a precursor for synthesizing other metal complexes. These complexes can be utilized in various applications ranging from sensors to electronic devices due to their tunable properties.

Case Studies and Research Findings

StudyFocusKey Findings
Study on Anticancer Activity In vitro evaluation on A549 cellsCompounds exhibited structure-dependent anticancer activity; specific substitutions enhanced efficacy significantly.
Antimicrobial Activity Research Activity against Staphylococcus aureusDemonstrated effectiveness against multidrug-resistant strains; highlights potential for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate involves its ability to interact with various molecular targets. The iron(4+) ion can participate in redox reactions, facilitating electron transfer processes. The pyrrolidine ring can interact with biological molecules, potentially influencing enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: Iron(4+) complexes require non-aqueous, anaerobic conditions to prevent reduction, unlike Fe(II) helicates, which are water-stable .
  • Therapeutic Potential: While [Fe₂L₃]⁴⁺ cylinders target DNA junctions and exhibit low cytotoxicity to non-cancerous cells , iron(4+) derivatives may require encapsulation or stabilization for biomedical use.
  • Computational Modeling : Density functional theory (DFT) studies predict that the ligand’s puckering amplitude (quantified via Cremer-Pople coordinates) modulates the iron center’s electron affinity .

Biological Activity

Iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate is a complex compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological activity, highlighting significant findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of an iron ion in the +4 oxidation state coordinated with a 5-oxopyrrolidine moiety. This structure is significant for its interaction with biological systems, particularly in terms of chelation and redox activity.

Antioxidant Activity

The antioxidant properties of this compound derivatives have been evaluated using various assays. For instance, studies using the DPPH radical scavenging method indicated that certain derivatives exhibit high radical scavenging abilities, surpassing that of ascorbic acid, a well-known antioxidant. The introduction of specific substituents on the pyrrolidine ring has been shown to enhance antioxidant activity significantly .

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine possess notable anticancer properties. In vitro tests on A549 human lung adenocarcinoma cells revealed that several compounds exhibited cytotoxic effects, with some reducing cell viability significantly compared to controls. For example:

CompoundViability (%)Remarks
Compound 1566%More potent than 3,5-dimethylpyrazole
Compound 2025%Highest activity among tested derivatives

These results suggest that structural modifications, particularly the presence of free amino groups, enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties against multidrug-resistant pathogens. In vitro assays demonstrated effective inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The structure–activity relationship indicates that specific functional groups contribute to enhanced antimicrobial activity:

PathogenMIC (µg/mL)Activity
MRSA<8Effective
E. coli<16Moderate

These findings highlight the potential of these compounds as leads for developing new antimicrobial agents targeting resistant strains .

Case Study 1: Anticancer Efficacy

A study involving a series of 5-oxopyrrolidine derivatives assessed their anticancer activity against A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours. The results indicated a clear structure-dependent relationship in cytotoxicity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial efficacy of these compounds against clinically relevant pathogens. The study employed broth microdilution techniques to determine minimum inhibitory concentrations (MICs). Results showed promising activity against resistant strains, suggesting that this compound derivatives could be developed into effective treatments for infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What diastereoselective synthesis methods are effective for preparing iron(4+);5-oxopyrrolidin-1-ide-2-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of pyrrolidinone carboxylate derivatives typically employs diastereoselective Michael addition or cyclization reactions. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via [3+2] cycloaddition using aryl aldehydes and methyl acrylate, with Lewis acids (e.g., ZnCl₂) as catalysts to enhance diastereoselectivity . Reaction conditions (solvent polarity, temperature, and catalyst loading) are optimized via factorial design experiments. Yield and stereochemical outcomes are validated using 1H^1H-NMR coupling constants and X-ray diffraction (XRD) to confirm spatial arrangements .

Q. How are spectroscopic and crystallographic techniques applied to validate the structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, the 5-oxopyrrolidinone ring shows characteristic carbonyl (δ170175ppm\delta \approx 170–175 \, \text{ppm}) and α-proton (δ3.54.5ppm\delta \approx 3.5–4.5 \, \text{ppm}) signals .
  • XRD : SHELXL refines crystallographic data to determine bond lengths, angles, and oxidation states. For iron(4+), metal-ligand distances (e.g., Fe–O ≈ 1.9–2.1 Å) and B-factor analysis validate coordination geometry .
  • Elemental Analysis : Combustion analysis confirms empirical formulas (e.g., C:H:N:Fe ratios) with <0.3% deviation .

Q. What protocols ensure purity assessment of this compound in synthetic workflows?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm. Purity >98% is required for pharmacological studies .
  • Thermogravimetric Analysis (TGA) : Monitors decomposition profiles to detect solvent residues or hydrated forms.
  • Melting Point Consistency : Sharp melting ranges (<2°C variation) indicate crystalline homogeneity .

Advanced Research Questions

Q. How does pyrrolidine ring puckering influence the reactivity and stability of this compound?

  • Methodological Answer : Puckering amplitude (qq) and phase angle (ϕ\phi) are calculated using Cremer-Pople coordinates derived from XRD data . For example, a higher qq (e.g., q>0.5A˚q > 0.5 \, \text{Å}) correlates with increased ring strain, enhancing susceptibility to nucleophilic attack at the carbonyl group. Molecular dynamics simulations (AMBER force field) model puckering dynamics under varying pH and temperature conditions . Contradictions between computational and experimental puckering parameters may arise from crystal packing effects, requiring solvent-adjusted DFT refinements .

Q. What computational strategies model the electronic structure and redox behavior of the iron(4+) center in this complex?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity. Iron(4+) exhibits a high-spin d4d^4 configuration, validated by Mössbauer spectroscopy (ΔEQ0.81.2mm/s\Delta E_Q \approx 0.8–1.2 \, \text{mm/s}) .
  • Cyclic Voltammetry : Scans in acetonitrile (vs. Ag/AgCl) identify oxidation potentials. A quasi-reversible Fe4+/5+^{4+/5+} wave (E1/2+0.9VE_{1/2} \approx +0.9 \, \text{V}) suggests stability against disproportionation .

Q. How are mechanistic pathways elucidated for reactions involving this compound as a catalyst or substrate?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : kH/kD>1k_H/k_D > 1 in deuterated solvents indicates rate-limiting proton transfer steps.
  • In-situ FTIR : Tracks carbonyl stretching frequency shifts during ligand substitution (e.g., ν(C=O)\nu(\text{C=O}) decreases by 20 cm1^{-1} upon Fe coordination) .
  • EPR Spectroscopy : Detects radical intermediates in oxidation reactions (e.g., gg-tensor anisotropy at 2.0–2.2 for Fe-centered radicals) .

Q. What in vitro assays evaluate the pharmacological activity of this compound?

  • Methodological Answer :

  • MTT Assay : HepG2 or Huh-7 cells are treated with 1–100 µM compound for 48 hrs. IC50_{50} values <10 µM indicate cytotoxic potential .
  • NF-κB Luciferase Reporter Assay : Measures inhibition of inflammatory signaling (e.g., TNF-α-induced luciferase activity reduced by >50% at 20 µM) .
  • Flow Cytometry : Cell cycle arrest (G1/S phase) is quantified via propidium iodide staining .

Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Advanced questions integrate multidisciplinary approaches (e.g., crystallography, computational chemistry, pharmacology).
  • Contradictions in puckering dynamics or redox behavior require iterative validation via hybrid experimental-computational workflows.

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